molecular formula C20H17FN2O B15002769 2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

Cat. No.: B15002769
M. Wt: 320.4 g/mol
InChI Key: CSVZMXPLDIDPAB-KPKJPENVSA-N
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Description

(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is an organic compound that features a fluorophenyl group and a pyrrolylphenyl group connected via a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with an appropriate amine to form the fluorophenyl intermediate.

    Coupling with Pyrrolylphenyl Group: The fluorophenyl intermediate is then coupled with a pyrrolylphenyl compound under suitable conditions, often involving a catalyst such as palladium.

    Formation of the Prop-2-enamide Linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction, typically using reagents such as acetic anhydride and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-CHLOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE
  • (2E)-3-(4-BROMOPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE
  • (2E)-3-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE lies in its fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and methoxy analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C20H17FN2O/c21-18-8-3-16(4-9-18)7-12-20(24)22-15-17-5-10-19(11-6-17)23-13-1-2-14-23/h1-14H,15H2,(H,22,24)/b12-7+

InChI Key

CSVZMXPLDIDPAB-KPKJPENVSA-N

Isomeric SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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